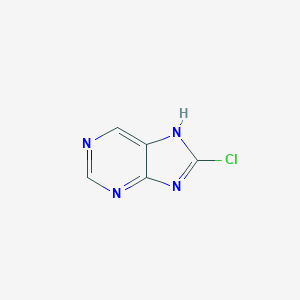

8-Chloro-9h-purine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWUHVQEGPLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282723 | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-87-0 | |

| Record name | 17587-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance of Halogenated Purine Scaffolds in Modern Medicinal Chemistry Research

Halogenated purine (B94841) scaffolds, including 8-Chloro-9H-purine, are of paramount strategic importance in contemporary drug discovery and medicinal chemistry. Their value stems primarily from their role as versatile synthetic intermediates, which allow chemists to construct complex and diverse molecular architectures. The halogen atom, particularly chlorine, serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the controlled introduction of various functional groups at specific positions on the purine ring, a critical step in developing structure-activity relationships (SAR) for targeted drug design.

The differential reactivity of halogen atoms at various positions on the purine ring is a key feature exploited by synthetic chemists. For instance, in dihalogenated purines, the carbon-halogen bonds (e.g., C-Cl, C-I) exhibit different levels of reactivity, enabling selective and stepwise functionalization. This controlled modification is crucial for fine-tuning the pharmacological profile of a molecule to enhance its potency, selectivity, and pharmacokinetic properties.

The incorporation of a halogen can directly contribute to a compound's biological activity. Halogen bonds, a type of non-covalent interaction, can play a significant role in how a drug binds to its target protein, often improving both selectivity and efficacy. nih.gov The steric and electronic effects of the halogen atom can modulate the physicochemical properties of the parent molecule, influencing its metabolism and ability to interact with biological targets. nih.gov For example, 8-substituted purine derivatives have shown promise in developing treatments for a range of conditions, including cardiovascular and renal diseases. nih.gov

The utility of halogenated purines is evident in the synthesis of a wide range of biologically active compounds. For example, 6-chloropurine (B14466) is a key starting material for creating nucleoside analogues with potential antiviral activity, including against SARS-CoV. nih.gov Similarly, derivatives of 8-chlorotheophylline (B119741) have been synthesized and evaluated for their antimicrobial properties. orientjchem.org The synthesis of potent and selective cannabinoid type 1 (CB1) receptor antagonists has also utilized a chlorinated purine scaffold, demonstrating the broad applicability of these intermediates in targeting diverse physiological pathways. nih.gov

Table 1: Examples of Halogenated Purine Derivatives and their Research Applications

| Compound Name | Halogen | Position(s) | Research Application Area |

|---|---|---|---|

| 8-Chlorotheophylline | Chlorine | 8 | Synthesis of antimicrobial agents orientjchem.org |

| 6-Chloropurine | Chlorine | 6 | Synthesis of antiviral nucleoside analogues nih.gov |

| 2-Amino-6-chloropurine | Chlorine | 2, 6 | Intermediate for various purine derivatives researchgate.net |

| 8-Bromo-6-chloropurin-2-amine | Bromine, Chlorine | 8, 6 | Intermediate for 8-oxoguanines researchgate.net |

| 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide | Chlorine | 6, 8 | Cannabinoid type 1 (CB1) receptor antagonist nih.gov |

| 9-Cinnamyl-2,6-dichloropurine | Chlorine | 2, 6 | Synthesis of anti-inflammatory agents nih.gov |

Historical Context and Evolution of Research on Purine Derivatives with Pharmacological Relevance

The journey of purine (B94841) derivatives in pharmacology began with the study of naturally occurring purines like adenine (B156593) and guanine. wikipedia.org Scientists soon recognized that modifying this core structure could lead to compounds with significant therapeutic potential. Early research in the mid-20th century focused on creating purine antimetabolites, molecules designed to interfere with the metabolic pathways of purines and thereby inhibit cell proliferation.

A landmark achievement in this field was the synthesis and discovery of the clinical utility of 6-mercaptopurine (B1684380) (6-MP) in the 1950s. By replacing the hydroxyl group at the 6-position of hypoxanthine (B114508) with a thiol group, researchers created a potent antineoplastic agent that remains in use for treating acute leukemia. This discovery underscored the principle that subtle structural modifications to the purine scaffold could result in profound biological effects. It also highlighted the importance of metabolic activation, as 6-MP's activity was found to be dependent on its conversion to the corresponding nucleotide within the cell.

Following the success of 6-MP, research expanded to explore a wide range of purine analogs. This included the development of other thiopurines, such as thioguanine, and azapurines, where a nitrogen atom replaces a carbon in the purine ring. These early studies laid the groundwork for understanding the structure-activity relationships of purine derivatives and their interactions with key enzymes involved in purine metabolism.

The development of synthetic methodologies, such as the Mitsunobu reaction and later, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), revolutionized the field. nih.govsigmaaldrich.com These powerful chemical tools provided chemists with unprecedented control over the modification of the purine ring, including the introduction of halogen atoms. The ability to selectively functionalize positions like C2, C6, and C8 of the purine core has dramatically expanded the chemical space available for drug discovery, allowing for the synthesis of highly substituted and complex purine derivatives with tailored pharmacological properties. nih.gov This evolution from early antimetabolites to a vast library of synthetically accessible derivatives reflects the enduring importance of the purine scaffold in the quest for new medicines.

Current Research Frontiers and Unaddressed Challenges in 8 Chloro 9h Purine Investigations

Regioselective Synthesis Strategies for Halogenated Purine Systems

Achieving regioselectivity is a paramount challenge in purine chemistry, given the multiple potential reaction sites on the heterocyclic core. rsc.org Modern synthetic methods have been developed to precisely target specific positions, such as C-8, for halogenation.

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the purine core, circumventing the need for pre-functionalized substrates. nih.govacs.org The C8–H bond of the purine's electron-rich imidazole ring is a prime target for such transformations. rsc.orgmdpi.com

Transition-metal catalysis, particularly with palladium (Pd) and copper (Cu), is central to these methodologies. nih.govresearchgate.net Hocek and coworkers pioneered the direct C8-H arylation of purine nucleosides using a Pd(OAc)₂/CuI catalytic system. nih.govresearchgate.net Mechanistic studies suggest that copper(I) plays a crucial role by coordinating to the N7 atom of the purine ring, which facilitates the subsequent palladium-mediated C-H activation at the adjacent C-8 position. nih.gov This approach has been expanded to include various coupling partners.

While direct C-H halogenation is less common than arylation or alkylation, related functionalizations like cyanation pave the way for introducing reactive groups. A direct regioselective C-H cyanation at the C-8 position has been developed, involving activation with triflic anhydride followed by nucleophilic attack. mdpi.com This highlights the principle of reversing the polarity of the electron-rich imidazole ring to enable reactions with nucleophilic reagents. mdpi.com Similarly, direct sulfenylation of the purine C8-H bond has been achieved using a copper-mediated reaction with thiophenols, demonstrating high regioselectivity for the C-8 position over C-2 and C-6. acs.org These methods underscore the potential for developing direct C-H chlorination protocols under similar activating principles.

Table 1: Examples of Direct C-H Functionalization Conditions at the Purine C-8 Position

| Reaction Type | Catalyst/Reagent | Base/Additive | Substrate | Product | Yield (%) | Reference |

| Arylation | Pd(OAc)₂, CuI | Piperidine | Adenosine | 8-Aryladenosine | 50-68 | nih.govresearchgate.net |

| Cyanation | Triflic Anhydride, TMSCN | DIPEA | 6-Chloropurine derivative | 6-Chloro-8-cyanopurine derivative | 64 | mdpi.com |

| Sulfenylation | CuCl, 1,10-phenanthroline | Na₂CO₃ | Purine derivative | 8-Sulfenylpurine derivative | Moderate to Excellent | acs.org |

Lithiation-Halogenation Methodologies for C-8 Functionalization

Lithiation followed by quenching with an electrophilic halogen source is a classic and effective method for the regioselective functionalization of aromatic and heteroaromatic rings. The C-8 proton of the purine ring is relatively acidic and can be abstracted by strong bases. mdpi.com

The process typically involves treating a purine substrate, often with protecting groups on the nitrogen atoms or on a nucleoside's sugar moiety, with a strong lithium base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C). mdpi.comacs.org This generates a C-8 lithiated purine species. This highly reactive organometallic intermediate can then be trapped by an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the chlorine atom specifically at the C-8 position.

Protecting the more acidic protons, such as those on the imidazole (N-9) or pyrimidine (N-1, N-3) rings, is often necessary to prevent competitive deprotonation. mdpi.com For instance, lithiation of purine nucleosides typically requires protection of the sugar hydroxyl groups. mdpi.com Interestingly, protecting the C-8 position with a temporary group like a triisopropylsilyl (TIPS) group has been used to direct lithiation to the C-2 position, demonstrating the fine control achievable through strategic protection. acs.org This highlights the feasibility of targeting the C-8 position when it is unprotected. acs.org

Condensation and Annulation Reactions for Purine Core Formation

The most traditional and widely used method for constructing the purine skeleton is the Traube purine synthesis. This approach involves the condensation and subsequent cyclization of a substituted pyrimidine with a suitable one-carbon synthon. youtube.com To synthesize 8-chloropurines, this method starts with a 4,5-diaminopyrimidine and a reagent that provides the C-8 carbon and the chloro-substituent.

A common precursor is 6-chloro-4,5-diaminopyrimidine. researchgate.netdoaj.org This compound can be condensed with various reagents. For example, one-pot condensation with different aldehydes in the presence of a catalyst like cellulose sulfuric acid or Ag/SiO₂ can yield 6-chloro-8-substituted-9H-purines. researchgate.netdoaj.org To obtain the 8-chloro derivative specifically, a different one-carbon source is needed. A variation involves cyclization of a 4,5-diaminopyrimidine with phosgene or a phosgene equivalent, which can lead to an 8-hydroxy-purine (a purinone), which can then be converted to the 8-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

These annulation strategies offer an unambiguous route to the purine core, with the substitution pattern largely dictated by the choice of the starting pyrimidine and the cyclizing agent. nih.gov

Table 2: Condensation Reactions for Synthesis of 8-Substituted Purines

| Pyrimidine Precursor | C-8 Source/Reagent | Catalyst | Product | Reference |

| 6-Chloropyrimidine-4,5-diamine | Substituted Aldehydes | Cellulose Sulfuric Acid | 6-Chloro-8-substituted-9H-purine | doaj.org |

| 6-Chloropyrimidine-4,5-diamine | Substituted Acids | Ag/SiO₂ | 6-Chloro-8-substituted-9H-purine | researchgate.net |

| 4-Amino-5-nitrosopyrimidine | Formic Acid / Iron | - | Purine (unsubstituted) | youtube.com |

Stereoselective and Chiral Synthesis of Purine Derivatives

While this compound itself is achiral, many of its most important analogues, particularly nucleosides, are chiral. nih.gov The synthesis of these derivatives requires stereocontrol, primarily during the N-glycosylation step, where the purine base is attached to a chiral sugar moiety (e.g., ribose or deoxyribose).

Regioselectivity (N-9 vs. N-7) and stereoselectivity (α vs. β anomer) are the key challenges. nih.gov The Vorbrüggen glycosylation is a common method, which involves reacting a silylated purine base with a protected sugar acetate in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). thieme-connect.de This reaction generally proceeds with good N-9 regioselectivity and β-stereoselectivity for ribofuranose derivatives, following Baker's rule.

The synthesis of purine analogues with chiral substituents on the purine core itself is also an area of interest. nih.gov These compounds can serve as probes for biological systems and as potential therapeutics. nih.gov For example, an efficient N-9 regioselective synthesis of guanosine analogues was achieved by condensing 2-bromo-6-(4-nitrophenylethoxy)purine with a protected ribofuranose, demonstrating control over the glycosidic bond formation. rsc.org

Chemical Transformation and Derivatization of the Purine Scaffold

Halogenated purines are valuable synthetic intermediates primarily because the halogen atom can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the purine ring.

Nucleophilic Aromatic Substitution Reactions at C-6 and C-8 Positions

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of purine chemistry. wikipedia.orgnih.gov The purine ring is an electron-deficient system, making it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. wikipedia.orgwur.nl The reactivity of halogens on the purine ring generally follows the order C-6 > C-2 > C-8. wur.nl The C-6 and C-2 positions are part of the electron-deficient pyrimidine ring, making them more activated towards nucleophilic attack than the C-8 position, which is part of the more electron-rich imidazole ring. wikipedia.org

However, substitution at the C-8 position is achievable, though it may require more forcing conditions or specific activation. wur.nlnih.gov The displacement of a chlorine atom at C-6 is a common and efficient reaction, often used to introduce amine, thiol, or alkoxy groups. nih.govnih.govresearchgate.net For example, 6-chloropurine derivatives react readily with various amines under thermal or microwave-assisted conditions to yield 6-aminopurine derivatives. nih.govresearchgate.net

Displacing a chloro group at C-8 is more challenging but can be accomplished. The relative reactivity can be exploited for selective functionalization of dichloropurines. For instance, in 6,8-dichloropurine, a nucleophile can be directed to the C-6 position under milder conditions, leaving the C-8 chloro group intact for a subsequent, different substitution reaction under more vigorous conditions. This stepwise substitution allows for the controlled synthesis of diversely substituted purines. nih.govtubitak.gov.tr

N-Alkylation and N-Substitution Strategies (e.g., Mitsunobu Reaction, Phase-Transfer Catalysis)

The functionalization of the purine nitrogen atoms is a key strategy for modulating the biological activity of this compound analogues. A variety of methods have been developed to achieve regioselective N-alkylation and N-substitution.

The Mitsunobu reaction stands out as a powerful tool for the N-alkylation of purines, particularly for the synthesis of nucleoside analogues. nih.govnih.gov This reaction typically involves the use of an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the alcohol carbon. nih.govnih.gov For instance, the alkylation of 2-amino-6-chloropurine with various alcohols under Mitsunobu conditions has been shown to produce a mixture of N9 and N7 isomers, with the N9-alkylated product generally being the major isomer. researchgate.net The regioselectivity can be influenced by the nature of the alcohol and the reaction conditions.

Phase-transfer catalysis (PTC) offers an alternative and often "greener" approach to N-alkylation. thieme-connect.com This methodology facilitates the reaction between reactants in different phases, typically an aqueous phase containing the deprotonated purine and an organic phase containing the alkylating agent. thieme-connect.comresearchgate.net Quaternary ammonium or phosphonium salts are commonly employed as phase-transfer catalysts, which transport the purine anion from the aqueous to the organic phase where the reaction occurs. thieme-connect.com This technique can be advantageous for its operational simplicity and reduced need for anhydrous solvents.

Direct alkylation of 6-substituted purines with alkyl halides under basic conditions is a common method, though it often yields a mixture of N7 and N9 isomers. researchgate.netjst.go.jp However, recent studies have focused on achieving higher regioselectivity. For example, a direct and regioselective method for the introduction of tertiary alkyl groups at the N7 position of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide in the presence of SnCl4 as a catalyst. researchgate.netjst.go.jp This method provides a valuable route to N7-substituted purines, which are often less accessible through traditional alkylation methods. researchgate.net

Table 1: Comparison of N-Alkylation Strategies for Purines

| Method | Key Reagents | General Outcome | Advantages | Disadvantages |

|---|---|---|---|---|

| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | N-alkylation, often with inversion of stereochemistry. nih.govnih.gov | Mild conditions, good for synthesizing nucleoside analogues. nih.gov | Can produce mixtures of N7/N9 isomers. researchgate.net |

| Phase-Transfer Catalysis | Alkyl halide, base, phase-transfer catalyst (e.g., quaternary ammonium salt) | N-alkylation in a biphasic system. thieme-connect.com | "Green" approach, reduced need for anhydrous solvents. thieme-connect.com | Regioselectivity can be a challenge. |

| Direct Alkylation | Alkyl halide, base | N-alkylation, often yields N7/N9 mixtures. researchgate.netjst.go.jp | Simple procedure. | Often lacks regioselectivity. researchgate.netjst.go.jp |

| Regioselective N7-tert-Alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl4 | Kinetically controlled N7-alkylation. researchgate.netjst.go.jp | High regioselectivity for the N7 isomer. researchgate.netjst.go.jp | Requires specific silylated starting materials. researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Sonogashira, Suzuki)

The formation of carbon-carbon bonds at the C8-position of the purine ring is a powerful strategy for creating novel analogues with diverse functionalities. Metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, have emerged as indispensable tools for this purpose. numberanalytics.comchemistry.coachwiley-vch.de

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for introducing alkynyl moieties onto the purine scaffold. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org In the context of this compound, the Sonogashira coupling provides a direct route to 8-alkynylpurine derivatives, which can serve as versatile intermediates for further transformations.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction is highly versatile for creating aryl-aryl, aryl-alkenyl, and other C-C bonds. thieme-connect.comresearchgate.net For 8-halopurines, the Suzuki coupling allows for the introduction of a wide range of aryl and alkenyl substituents at the C8-position. thieme-connect.comresearchgate.net The reaction conditions can be tuned to favor coupling with either electron-rich or electron-poor boronic acids. thieme-connect.com For instance, anhydrous conditions in toluene are often superior for coupling with electron-rich arylboronic acids, while aqueous DME is preferred for electron-poor arylboronic acids and alkenylboronic acids. thieme-connect.com The regioselectivity of Suzuki couplings with dihalopurines has also been studied, demonstrating the ability to selectively functionalize different positions on the purine ring. thieme-connect.com

Table 2: Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation on Halopurines

| Reaction | Key Reagents | Bond Formed | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, aryl/vinyl halide | C(sp)-C(sp2) | Pd complex, Cu(I) co-catalyst, amine base wikipedia.orgorganic-chemistry.org | Introduction of alkynyl groups; mild reaction conditions. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron compound, aryl/vinyl halide | C(sp2)-C(sp2), C(sp2)-C(sp3) | Pd complex, base organic-chemistry.orglibretexts.org | Wide substrate scope, tolerant of many functional groups. thieme-connect.comorganic-chemistry.org |

Oxidation and Reduction Pathways in Purine Synthesis

Oxidation and reduction reactions play a crucial role in the synthesis and modification of purine derivatives. The introduction of an oxygen atom at the C8-position, for example, can significantly alter the biological properties of the purine.

The synthesis of 8-oxopurine derivatives can be achieved through various routes. One common method involves the direct halogenation of a purine at the C8-position, followed by hydrolysis. For instance, 2-amino-6-chloropurines can be readily brominated at the C8-position using bromine in water. researchgate.net Subsequent hydrolysis of the 8-bromo-6-chloropurine derivative can then yield the corresponding 8-oxoguanine analogue. researchgate.net

Another approach involves the lithiation of the purine ring at the C8-position, followed by trapping with an oxygenating agent. However, lithiation of unprotected 2-amino-6-chloropurines can lead to the ring-opening of the pyrimidine ring. researchgate.net Therefore, protection of the purine ring is often necessary for successful C8-functionalization via this route.

The synthesis of 8-chloropurine nucleosides and their derivatives has also been explored, providing precursors for a variety of other substituted purines. acs.org These compounds can undergo nucleophilic substitution reactions at the C8-position, allowing for the introduction of various functional groups.

Purine Ring-Opening and Rearrangement Mechanisms (e.g., SN(ANRORC), Dimroth Rearrangements)

Purine rings, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can be synthetically useful for accessing modified purine scaffolds and other heterocyclic systems.

The SN(ANRORC) mechanism (Substitution Nucleophilic, Addition of Nucleophile, Ring Opening, and Ring Closure) is a fascinating pathway observed in the amination of some heterocyclic systems, including purines. researchgate.netknu.uawur.nl This mechanism involves the initial addition of a nucleophile (such as an amide ion) to the heterocyclic ring, followed by ring-opening to form an open-chain intermediate. Subsequent ring-closure then leads to the final substituted product. knu.ua Evidence for the SN(ANRORC) mechanism in the amination of 2-substituted purines with potassium amide in liquid ammonia has been reported. wur.nlwur.nl This pathway can lead to the formation of aminopurines where the amino group is not at the position of the original leaving group. The reaction of 2-chloro-3-nitropyridine with hydroxide has been studied as a model for the SN(ANRORC) mechanism, where the initially formed ring-opened intermediate was identified. nih.gov

The Dimroth rearrangement is another important rearrangement reaction observed in certain nitrogen-containing heterocycles, including purines. researchgate.netwikipedia.org This rearrangement involves the transposition of an endocyclic nitrogen atom with an exocyclic nitrogen atom. wikipedia.org In the context of purines, the Dimroth rearrangement of 1-alkoxy-9-alkyladenines to 6-alkoxyamino-9-alkylpurines has been shown to proceed through an open-chain intermediate. researchgate.net The rate of the Dimroth rearrangement can be influenced by factors such as pH and the nature of the substituents on the purine ring. jst.go.jp

Isotopic Labeling Methodologies for Research and Metabolic Studies

Isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying metabolites, and studying the mechanism of action of drugs. mdpi.comresearchgate.net The incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the this compound scaffold allows for its tracking and quantification in biological systems using techniques like mass spectrometry and NMR spectroscopy. nih.govnih.govnih.govbiorxiv.orgroyalsocietypublishing.orgnih.govnih.gov

Several strategies have been developed for the isotopic labeling of purines. For instance, ¹³C-labeled purines can be synthesized using ¹³C-labeled precursors in the de novo purine synthesis pathway. nih.govresearchgate.net The C2 and C8 positions of the purine ring can be independently labeled using [¹³C]formate and [2-¹³C]glycine, respectively. nih.gov Similarly, ¹⁵N-labeled purines can be prepared by using ¹⁵N-labeled ammonia or other nitrogen sources during their synthesis. royalsocietypublishing.orgnih.govresearchgate.net

The synthesis of multiply-labeled purine analogues, such as [¹⁵N₃,¹³C₁]-8-oxo-substituted purines, provides valuable internal standards for accurate quantification of DNA damage products. nih.gov Furthermore, site-specific ¹³C-labeling of purine DNA phosphoramidites has been instrumental in facilitating NMR studies of DNA structure and dynamics. nih.gov The ability to visualize the turnover of de novo synthesized purines and pyrimidines at the single-cell level has been demonstrated using carbon isotope imaging and spectral tracing. biorxiv.orgbiorxiv.org

Anticancer and Antitumor Research Applications

The quest for more effective and targeted cancer therapies has led researchers to explore the anticancer potential of this compound derivatives. These compounds have shown promise in preclinical studies, exhibiting various mechanisms of action against cancer cells.

Inhibition of Cancer Cell Proliferation and Cytotoxicity Mechanisms

This compound derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The introduction of different substituents on the purine ring has been shown to modulate their activity. For instance, studies on 6,8,9-trisubstituted purine analogues revealed that compounds with a phenyl group at the C-8 position exhibit notable cytotoxic activity. scispace.com Specifically, certain analogues with a substituted piperazine group at the C-6 position displayed lower IC50 values than some clinically used anticancer drugs against liver, breast, and colon cancer cell lines. scispace.com The cytotoxic effects of these compounds are often attributed to their ability to interfere with essential cellular processes. For example, some purine derivatives are known to inhibit enzymes involved in DNA and RNA metabolism, thereby disrupting replication and repair. benchchem.com

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Caspase Activation, p53-independent apoptosis)

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells. For example, a library of 6,8,9-poly-substituted purines was found to induce apoptosis in Jurkat (acute T cell leukemia) cells. rsc.orgrsc.org Further investigation into the mechanism revealed that this apoptosis is mediated by the cleavage of initiator caspases. rsc.orgrsc.org

Interestingly, some this compound derivatives have been shown to induce apoptosis through a p53-independent pathway. chim.it This is particularly significant as the p53 tumor suppressor gene is often mutated and inactivated in human cancers. In a study on 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives, it was observed that the compounds induced apoptosis in MCF-7 breast cancer cells without activating p53. chim.it This process was confirmed to be dependent on the intrinsic pathway of cell death, involving the activation of caspase-9. chim.it In some instances, caspase-8 activation has also been implicated in p53-independent apoptosis. nih.gov

Modulation of Cell Cycle Progression (e.g., G0/G1-phase arrest)

In addition to inducing apoptosis, this compound derivatives can also modulate the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. Several studies have reported the ability of these compounds to cause cell cycle arrest, particularly in the G0/G1 or G2/M phases. For instance, certain 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives were found to provoke a G0/G1-phase cell-cycle arrest in MCF-7 breast cancer cells. chim.it This arrest was observed at the expense of the S-phase population, indicating that the compounds interfere with the transition from the G1 to the S phase. chim.it In contrast, other derivatives of the same family induced an accumulation of cancerous cells in the G2/M-phase. chim.it The ability of these compounds to halt the cell cycle at different checkpoints highlights their diverse mechanisms of action.

Targeted Activity Against Specific Cancer Cell Lines (e.g., Leukemia, Breast Cancer, Lung Cancer)

The anticancer activity of this compound derivatives has been evaluated against a range of human cancer cell lines, with notable efficacy observed in specific types of cancer.

Leukemia: Several studies have highlighted the potential of these compounds against leukemia cells. A library of poly-substituted purines demonstrated significant antiproliferative effects in Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells, with the induction of apoptosis being a key mechanism. rsc.orgrsc.orgbenchchem.com

Breast Cancer: MCF-7 human breast cancer cells have been a common model for evaluating the efficacy of these derivatives. Research has shown that certain 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines and their isomers exhibit potent antiproliferative activity against this cell line. chim.it One 9H-purine derivative showed a significant effect on MCF-7 cells, with an IC50 value of 0.67±0.18 μM. jpionline.org

Lung Cancer: The potential of this compound derivatives has also been explored in lung cancer. For instance, novel purines with a substituted 8-position were shown to have cytotoxic activity against the A549 lung cancer cell line by inducing apoptosis. jyoungpharm.org Additionally, a 1-(p-chlorophenyl)-1,2,3-triazole-tagged benzimidazole, a purine isostere, displayed a highly selective inhibitory effect on non-small cell lung cancer A549 cells. researchgate.net

The following table summarizes the activity of selected this compound derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| 6,8,9-trisubstituted purine analogues | Huh7 (liver), HCT116 (colon), MCF7 (breast) | Cytotoxic activity scispace.com |

| 6,8,9-poly-substituted purines | Jurkat (acute T cell leukemia), K562 (chronic erythroleukemia) | Antiproliferative activity, pro-apoptotic properties rsc.orgrsc.org |

| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | MCF-7 (breast) | G0/G1-phase cell-cycle arrest chim.it |

| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purines | MCF-7 (breast) | G2/M-phase cell-cycle arrest, p53-independent apoptosis chim.it |

| Purines with a substituted 8-position | A549 (lung) | Cytotoxic activity, apoptosis induction jyoungpharm.org |

| 1-(p-chlorophenyl)-1,2,3-triazole-tagged benzimidazole | A549 (non-small cell lung) | Selective inhibitory effect researchgate.net |

Antiviral Research and Inhibition of Viral Replication

Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential as antiviral agents. Their structural similarity to natural purines makes them candidates for interfering with viral replication processes.

Broad-Spectrum Antiviral Potential (e.g., Anti-HCV, Picornaviruses)

Research has indicated that halogenated purine derivatives possess significant antiviral properties. smolecule.com These compounds can inhibit viral replication, making them attractive for the development of new antiviral therapies. benchchem.com

Anti-HCV Activity: Derivatives of this compound have been explored as inhibitors of the hepatitis C virus (HCV). These compounds are designed to target the RNA-dependent RNA polymerase (NS5B) of the virus, an enzyme essential for its replication. google.com

Picornaviruses: Studies on benzyl-substituted purines have demonstrated their potent activity against rhinoviruses, which are a type of picornavirus. The introduction of a chloro substituent was found to significantly enhance the antiviral activity against rhinovirus type 1B. benchchem.com

The broad-spectrum antiviral potential of these compounds suggests that the this compound scaffold is a valuable starting point for the development of novel antiviral drugs.

Mechanisms of Inhibition of Viral DNA/RNA Synthesis

Derivatives of this compound have been identified as possessing antiviral properties, which are primarily attributed to their ability to interfere with the synthesis of viral nucleic acids. The core mechanism involves the inhibition of viral enzymes that are essential for the replication of DNA and RNA. benchchem.com As analogs of natural purines, these compounds can be recognized by viral polymerases or other enzymes involved in nucleotide metabolism, leading to the disruption of the replication process.

The introduction of a chlorine atom at the 8th position of the purine ring, often in combination with other substitutions, creates a molecule that can act as a competitive inhibitor or be incorporated into the growing nucleic acid chain, causing premature termination. For instance, 8-chloroadenosine (8-Cl-Ado), a ribonucleoside analog, has been shown to inhibit RNA synthesis, while its effect on DNA synthesis is less pronounced. researchgate.net This suggests a degree of selectivity in its mechanism, potentially targeting RNA-dependent RNA polymerases (RdRps) which are crucial for the replication of many RNA viruses. benchchem.com

Studies on related purine analogs further support this mechanism. For example, the triphosphate form of some nucleoside analogs can compete with natural substrates for the viral DNA or RNA polymerase, effectively halting polymerization. nih.gov Modifications to the purine base, such as those in this compound derivatives, are designed to enhance their interaction with viral-specific enzymes over host cellular polymerases, providing a therapeutic window. acs.org Research has shown that certain purine derivatives are effective against RNA viruses, interfering with their replication processes. benchchem.com

Table 1: Antiviral Mechanisms of Purine Derivatives

| Compound Class | Mechanism of Action | Primary Target | Viral Type |

|---|---|---|---|

| This compound Derivatives | Inhibition of enzymes for nucleic acid synthesis. benchchem.com | Viral Polymerases | RNA Viruses benchchem.com |

| 8-Chloroadenosine | Inhibition of RNA synthesis. researchgate.net | RNA Polymerases | RNA Viruses |

Immunomodulatory Research and Immune Pathway Modulation

Beyond their direct antiviral effects, this compound derivatives exhibit significant immunomodulatory activities. These compounds can influence immune responses by targeting key signaling pathways within immune cells. benchchem.comjetir.org Their ability to modulate cellular processes makes them candidates for investigation in the context of inflammatory and autoimmune diseases. google.com.pggoogle.com

A critical mechanism underlying the immunomodulatory effects of this compound derivatives is the inhibition of specific enzymes that regulate immune cell function. A prominent target is the Phosphoinositide 3-kinase (PI3K) delta pathway. The PI3K family of enzymes, particularly the delta (δ) and gamma (γ) isoforms, are predominantly expressed in hematopoietic cells and are central to the development, proliferation, and function of lymphocytes. drugbank.comnih.gov

Research has highlighted that certain halogenated purine derivatives, such as 8-bromo-6-chloro-9H-purine, act as selective inhibitors of the PI3K-delta pathway. benchchem.com This inhibition has a significant impact on T-cell responses, suggesting therapeutic potential in autoimmune diseases. benchchem.com The PI3K-delta pathway is integral to B-cell receptor (BCR) signaling, which promotes the survival and expansion of both normal and malignant B-cells. drugbank.com By blocking PI3K-delta, these compounds can disrupt pro-survival signals, thereby modulating the immune response. drugbank.comnih.gov The development of specific PI3K-delta inhibitors, some of which are based on the purine scaffold, is an active area of research for treating lymphomas and inflammatory disorders. google.comfrontiersin.org

Table 2: Inhibition of PI3K-Delta by Purine Derivatives

| Compound Type | Pathway Targeted | Effect | Therapeutic Implication |

|---|---|---|---|

| 8-Bromo-6-chloro-9H-purine derivatives | PI3K-delta benchchem.com | Impacts T-cell responses benchchem.com | Autoimmune diseases benchchem.com |

| Duvelisib (purine derivative) | PI3K-delta and PI3K-gamma nih.gov | Inhibits B-cell proliferation and survival drugbank.com | Lymphomas, inflammatory conditions drugbank.com |

Enzyme Inhibition and Receptor Modulation Profiles

The biological activity of this compound derivatives is further defined by their ability to interact with a range of enzymes and receptors involved in purine metabolism and signaling.

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. nih.govresearchgate.net This enzyme is a target for therapeutic intervention, particularly for modulating immune responses and in cancer therapy. nih.gov Derivatives of this compound can interact with PNP, often acting as inhibitors. benchchem.commazums.ac.ir

The mechanism of inhibition can vary. Some acyclic purine nucleoside analogs have been shown to be competitive inhibitors of PNP. researchgate.net The interaction is influenced by the specific substitutions on the purine ring and the nature of the side chains. For example, modifications at the 8th position of the purine base can influence the binding affinity to the active site of PNP. mazums.ac.ir Inhibition of PNP can lead to an accumulation of purine nucleosides, which can have cytotoxic effects, particularly in T-cells, leading to immunosuppression. researchgate.net The design of potent and selective PNP inhibitors is a strategy for treating T-cell mediated diseases. mazums.ac.irmdpi.comnih.gov

In addition to the PI3K family, this compound derivatives have been shown to inhibit other kinases and phosphatases that play crucial roles in nucleotide metabolism and cell signaling. benchchem.comresearchgate.net The purine scaffold is a common feature in the structure of many kinase inhibitors. researchgate.net These enzymes are essential for cellular processes like cell cycle progression, proliferation, and DNA repair. jyoungpharm.orgnih.gov

Studies have identified that certain purine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. researchgate.net By inhibiting CDKs, these compounds can halt cell proliferation, a mechanism that is particularly relevant for anticancer applications. researchgate.net The broad inhibitory profile of these compounds against various kinases suggests their potential application in targeted therapies for a range of diseases. benchchem.comgoogle.com

Purinergic receptors, which are activated by extracellular nucleotides like ATP and adenosine, are another important class of targets for this compound derivatives. benchchem.combenchchem.com These receptors are widely distributed and are involved in a multitude of physiological processes, including inflammation, neurotransmission, and cardiovascular function. nih.gov

Specific derivatives have been designed to act as selective modulators of these receptors. For example, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one was identified as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in neuroinflammation. acs.org Other research has focused on developing purine derivatives as antagonists for A2A adenosine receptors, which are targets for treating neurodegenerative disorders like Parkinson's disease. mdpi.com The ability to selectively bind and modulate specific purine receptor subtypes allows for the targeted intervention in various pathological conditions. benchchem.comnih.gov

Table 3: Enzyme and Receptor Targets of this compound Derivatives

| Target | Type of Interaction | Example Derivative | Potential Application |

|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | Inhibition benchchem.commazums.ac.ir | Acyclic purine nucleosides researchgate.net | T-cell mediated diseases, immunosuppression researchgate.netmazums.ac.ir |

| Cyclin-Dependent Kinases (CDKs) | Inhibition researchgate.net | General purine derivatives researchgate.net | Anticancer therapies researchgate.net |

| P2X7 Receptor | Antagonism acs.org | 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one acs.org | Neuroinflammation acs.org |

Interaction with Specific Protein Targets (e.g., BRD9 Bromodomain)

The 9H-purine scaffold has emerged as a significant template in the development of ligands targeting bromodomains, which are epigenetic readers of acetylated lysine residues. acs.orgresearchgate.net Initial fragment-based screening identified the 2-amine-9H-purine structure as a weak but promising bromodomain template. acs.orgnih.gov This discovery prompted further structural optimization, leading to the development of potent and selective inhibitors for specific bromodomains, notably BRD9. acs.orgnih.gov

Computational docking experiments and subsequent in vitro thermal shift assays revealed that purine fragments could interact with a range of human bromodomains, with a particularly interesting interaction observed between certain derivatives and BRD9. nih.gov Through iterative, structure-based design, the 2-amine-9H-purine scaffold was evolved into nanomolar ligands for the human BRD9 bromodomain. acs.orgnih.gov For instance, the addition of 6-phenyl substituents to the 9H-purine core led to compounds with significant binding affinity for BRD9. nih.gov One such derivative demonstrated a dissociation constant (KD) of 641 ± 33 nM for BRD9. nih.gov

The binding of these purine derivatives can induce significant conformational changes in the target protein. The binding of a lead compound to the BRD9 bromodomain was shown to cause an unprecedented rearrangement of residues within the acetyllysine recognition site, highlighting the plasticity of the protein pocket in an induced-fit model. acs.orgnih.gov A crystal structure of a purine derivative bound to BRD9 revealed a bidentate hydrogen-bonding interaction with the conserved asparagine residue (Asn100), involving the purine N3 atom and the amino group. rsc.org

However, not all substitutions on the purine ring are favorable for BRD9 interaction. The substitution of the primary amine group at position 2 with a hydroxyl group was found to impair binding to BRD9. acs.orgnih.gov Similarly, a derivative, 6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine, was synthesized and evaluated but did not show enhanced affinity, suggesting that specific structural features are crucial for potent interaction. nih.gov

Table 1: Interaction of 9H-Purine Derivatives with BRD9 Bromodomain

| Compound/Scaffold | Key Findings | Reference |

| 2-amine-9H-purine | Identified as a novel template for BRD9 inhibitors. acs.orgnih.gov | acs.orgnih.gov |

| 6-phenyl substituted 9H-purines | Demonstrated significant binding to BRD9, with one derivative showing a KD of 641 ± 33 nM. nih.gov | nih.gov |

| Lead Compound 11 (a 2-amine-9H-purine derivative) | Binds to BRD9 with nanomolar potency, inducing a significant rearrangement of the binding pocket. acs.orgnih.gov | acs.orgnih.gov |

| 6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine (8a) | Synthesized as part of a structure-activity relationship study; did not show improved binding. nih.gov | nih.gov |

Modulation of Key Biochemical Pathways and Cellular Processes

Purine derivatives, by their structural similarity to endogenous purines, are well-positioned to act as antimetabolites and interfere with nucleic acid metabolism. researchgate.net Several this compound derivatives function by inhibiting key enzymes involved in the synthesis and processing of DNA and RNA, thereby disrupting essential cellular processes like replication and repair. benchchem.com Purine nucleoside analogs (PNAs) are a class of cytotoxic drugs that compete with natural adenosine and guanosine, leading to their incorporation into DNA and RNA or the inhibition of crucial cellular enzymes. researchgate.net This mechanism of action makes them effective against both mitotic and quiescent cells. researchgate.net

Specific derivatives such as 8-bromo-6-chloro-9H-purine have been shown to interact with and inhibit purine nucleoside phosphorylase, an important enzyme in the purine salvage pathway. benchchem.com The inhibition of such pathways is a critical strategy, particularly in purine-auxotrophic organisms like the parasite Plasmodium falciparum, which relies on salvaging purines from its host for its own DNA and RNA synthesis. science.gov Furthermore, certain purine conjugates have been identified as direct inhibitors of DNA biosynthesis, highlighting their potential to halt cell proliferation. researchgate.net

Table 2: Research Findings on Purine Derivatives and DNA/RNA Metabolism

| Compound Class/Derivative | Mechanism of Action | Target Pathway/Enzyme | Reference |

| Purine Nucleoside Analogs (PNAs) | Act as antimetabolites, competing with natural nucleosides. | DNA and RNA synthesis. researchgate.net | researchgate.net |

| 8-Bromo-6-chloro-9H-purine | Enzyme inhibition. | Purine nucleoside phosphorylase, Purine salvage pathway. benchchem.com | benchchem.com |

| Purine Conjugates | Direct inhibition of nucleic acid synthesis. | DNA biosynthesis. researchgate.net | researchgate.net |

A significant mechanism of action for certain 6-chloropurine derivatives involves the modulation of the cellular redox state, primarily through the depletion of glutathione (GSH). researchgate.netuu.nl The compound 9-norbornyl-6-chloropurine (NCP), a bicyclic derivative, demonstrates potent antileukemic activity directly linked to its ability to lower intracellular GSH levels. researchgate.netuu.nl

The metabolism of NCP is dependent on GSH. researchgate.net In vitro studies using CCRF-CEM leukemia cells showed that NCP is metabolized into a glutathione conjugate (NCP-GS), which is then further processed. researchgate.net This metabolic consumption leads to a rapid and profound drop in the cellular GSH pool. uu.nl While the GSH levels can be restored within 24 hours, the initial sharp depletion triggers a cascade of events, including endoplasmic reticulum (ER) stress, the production of reactive oxygen species (ROS), and lipid peroxidation. uu.nl These stressors culminate in the loss of mitochondrial membrane potential, G2/M phase cell cycle arrest, and ultimately, apoptosis. researchgate.netuu.nl The apoptotic effects can be reversed by treatment with sulfhydryl-containing compounds like N-acetyl-L-cysteine, confirming the central role of GSH depletion in the compound's cytotoxicity. uu.nl

Furthermore, the NCP-induced decrease in GSH activates the Nrf2 signaling pathway, which in turn upregulates the expression of enzymes like glutamate-cysteine ligase, explaining the subsequent restoration of the GSH pool. uu.nl The direct relationship between the GSH-depleting capacity and the cytotoxicity of these compounds was confirmed by analyzing a series of norbornylpurine analogs. uu.nl

Table 3: Effects of 9-Norbornyl-6-chloropurine (NCP) on Cellular Redox State

| Parameter | Observation in NCP-Treated Leukemia Cells | Consequence | Reference |

| Intracellular Glutathione (GSH) | Rapid and profound depletion. | Triggers ER stress and ROS production. uu.nl | researchgate.netuu.nl |

| Metabolism | Forms a glutathione conjugate (NCP-GS). | Depletes the cellular GSH pool. researchgate.net | researchgate.net |

| Mitochondrial Membrane Potential | Loss of potential. | Induction of apoptosis. uu.nl | uu.nl |

| Cell Cycle | Arrest in G2/M phase. | Halts cell proliferation before apoptosis. researchgate.netuu.nl | researchgate.netuu.nl |

| Nrf2 Pathway | Activation. | Upregulation of GSH biosynthesis enzymes, restoring GSH levels. uu.nl | uu.nl |

Derivatives of 9H-purine have been specifically designed as novel inhibitors of key inflammatory signaling pathways. nih.govnih.gov A notable example is the development of 9-cinnamyl-9H-purine analogues, which were created to target the Toll-like receptor 4 (TLR4) signaling cascade. nih.govkorea.ac.kr This pathway, when activated by ligands such as lipopolysaccharide (LPS), involves the interaction of TLR4 with the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), leading to the activation of the transcription factor NF-κB. nih.gov Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases. nih.govacs.org

The 9-cinnamyl-9H-purine scaffold was rationally designed by integrating structural elements from known anti-inflammatory natural products with the purine core, a fundamental component of nucleic acids. nih.govnih.gov Structure-activity relationship studies identified that these compounds could effectively inhibit the production of inflammatory mediators. One lead compound, designated 5e, was shown to significantly inhibit nitric oxide (NO) production in LPS-stimulated macrophages and reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.govnih.gov

Mechanistically, compound 5e was found to act by directly disrupting the protein-protein interaction between TLR4 and MyD88. nih.gov This interruption prevents the downstream signaling events that lead to NF-κB activation, thereby suppressing the expression of inflammatory genes like iNOS and COX-2. nih.gov These findings establish that 9H-purine derivatives can serve as a structural foundation for developing therapeutic agents that treat inflammation by modulating the TLR4/MyD88/NF-κB axis. nih.govnih.gov

Table 4: Inhibition of the TLR4/MyD88/NF-κB Pathway by 9-Cinnamyl-9H-purine Derivatives

| Compound/Scaffold | Target | Mechanism | Outcome | Reference |

| 9-cinnamyl-9H-purine | TLR4/MyD88/NF-κB pathway. nih.gov | Disruption of the TLR4-MyD88 protein-protein interaction. nih.gov | Suppression of NF-κB activation; reduced production of NO, IL-6, TNF-α, and IL-1β. nih.govnih.gov | nih.govnih.gov |

| Compound 5e | TLR4-MyD88 interaction. nih.gov | Prevents downstream signaling to NF-κB. nih.gov | Potent inhibition of inflammatory mediators in macrophages. nih.govnih.gov | nih.govnih.gov |

Structure Activity Relationship Sar Studies and Rational Design of 8 Chloro 9h Purine Analogues

Influence of Halogen Atom Substitution at C-8 and Other Positions on Biological Efficacy

The substitution of halogen atoms, particularly at the C-8 position of the purine (B94841) ring, has a profound impact on the biological efficacy of the resulting analogues. The nature and position of the halogen can influence the compound's persistence, potency, and selectivity. For instance, halogens are known to generally confer persistence under aerobic conditions. The introduction of a halogen atom at the 2-position of adenosine derivatives has been shown to increase the biological half-life of the molecule, primarily by inhibiting the enzymatic activity of adenosine deaminase google.com.

Studies on various heterocyclic compounds have revealed that the size of the halogen atom can play a role in its inhibitory concentration (IC50) values, with smaller halogens like fluorine and chlorine sometimes leading to lower IC50 values compared to larger halogens like iodine mdpi.com. The regioselectivity of reactions involving dihalopurines is also influenced by the nature of the halogen; in chloroiodopurines, the iodine is more easily displaced in cross-coupling reactions avcr.cz.

| Compound | Position of Halogen | Observed Effect | Reference |

|---|---|---|---|

| 2-Halo-adenosine derivative | C-2 | Increased biological half-life | google.com |

| Chloroiodopurines | C-6 and C-8 | Iodine at C-8 is more readily displaced in cross-coupling reactions | avcr.cz |

| Pyridine derivatives | Various | Smaller halogens (F, Cl) correlated with lower IC50 values compared to larger halogens (I) | mdpi.com |

Impact of Substituents at N-9, C-2, and C-6 on Pharmacological Profiles and Selectivity

Modifications at the N-9, C-2, and C-6 positions of the purine ring are critical for modulating the pharmacological profiles and selectivity of 8-Chloro-9H-purine analogues. The N-9 position is frequently substituted to enhance binding affinity and selectivity for specific biological targets. For example, the alkylation of 2,6-dichloropurine with various alkyl halides leads to a mixture of N-9 and N-7 regioisomers, with the N-9 isomer often being the major product mdpi.com. The nature of the substituent at N-9 can significantly influence the biological activity, as seen in a series of 2,6,9-trisubstituted purine derivatives where different alkyl groups at N-9 led to varying cytotoxic effects mdpi.com.

Substitution at the C-6 position has been extensively explored to improve potency and target engagement. Heterocyclic substitution at the C-6 position of the purine ring has resulted in compounds with increased sodium channel activity and potency, with five-membered heterocycles being optimal nih.gov. Furthermore, the introduction of an arylpiperazinyl system at the C-6 position has been shown to be beneficial for cytotoxic activity in certain cancer cell lines nih.gov.

The C-2 position also offers a site for modification to fine-tune the pharmacological properties. While the introduction of a chlorine atom at C-2 can be a key feature in some active compounds, further substitution at this position can have varied effects. In some instances, the use of bulky systems at the C-2 position of the purine ring has been found to be unfavorable for cytotoxic activity nih.gov.

| Position of Substitution | Type of Substituent | Observed Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| N-9 | Alkyl groups | Influences cytotoxic activity and regioisomeric distribution during synthesis | mdpi.com |

| C-6 | Heterocyclic rings | Increased sodium channel activity and potency | nih.gov |

| C-6 | Arylpiperazinyl groups | Beneficial for cytotoxic activity | nih.gov |

| C-2 | Bulky groups | Generally unfavorable for cytotoxic activity | nih.gov |

Design Principles for Modified Purine Nucleosides as Bioactive Agents

The design of modified purine nucleosides as bioactive agents is guided by several key principles aimed at optimizing their therapeutic potential. A primary strategy involves the modification of the nucleobase and/or the carbohydrate moiety to create structural analogues of endogenous nucleosides mdpi.comnih.gov. These modifications are intended to interfere with key biological processes, such as DNA synthesis in actively dividing cells, by inhibiting enzymes like DNA primase and DNA ligase, or by being incorporated into DNA and disrupting the function of DNA polymerases and ribonucleotide reductase researchgate.net.

Rational design, aided by techniques such as X-ray crystallography and computer-assisted molecular modeling, has been instrumental in the discovery of potent inhibitors nih.gov. A notable example is the development of immucillins, which are analogues of C-nucleosides designed to inhibit the transition state of purine nucleoside phosphorylase (PNP) mdpi.comnih.gov. The inclusion of features that increase the flexibility of the nucleoside analogue, such as in fleximers, has also shown promise in enhancing biological activity mdpi.comnih.gov.

Another important design consideration is the introduction of moieties that can improve the pharmacokinetic properties of the nucleoside. For instance, the incorporation of an adamantane moiety into purine-based inhibitors has been shown to improve their pharmaco-chemical properties without compromising, and in some cases even enhancing, their biological activity mdpi.com.

Rational Design Strategies for Targeted Therapeutic Interventions and Research Probes

Rational design strategies for purine-based compounds are pivotal in the development of targeted therapeutic interventions and selective research probes purdue.edu. These strategies often leverage a deep understanding of the structure and function of the biological target to design molecules with high affinity and selectivity. Structure-based design, which utilizes the three-dimensional structure of the target protein, has been successfully employed to develop potent inhibitors of enzymes such as purine nucleoside phosphorylase (PNP) nih.govnih.gov.

The purine scaffold serves as a "privileged scaffold," meaning that molecules with this core structure often exhibit bioactivity against a wide range of biological targets mdpi.com. This makes it an attractive starting point for the design of new therapeutic agents. For example, by systematically modifying the substituents on the purine ring, researchers have developed potent and selective inhibitors for various kinases, which are crucial targets in cancer therapy mdpi.commdpi.com.

Furthermore, purine derivatives can be designed as research probes to investigate signaling cascades and cellular processes purdue.edu. By developing highly selective small molecule agents, researchers can probe the function of specific proteins in a more physiological context, providing valuable insights into their roles in health and disease purdue.edu.

Steric and Electronic Factors Governing Reactivity and Biological Activity

The reactivity and biological activity of this compound analogues are governed by a complex interplay of steric and electronic factors. The size and shape of substituents (steric effects) can influence how a molecule fits into the active site of a target protein, while the distribution of electrons within the molecule (electronic effects) can affect its binding affinity and reactivity.

Quantitative structure-activity relationship (QSAR) studies have shown that steric properties can have a more significant contribution to the cytotoxicity of some purine derivatives than electronic properties nih.gov. For instance, 3D-QSAR models have indicated that steric factors may account for a larger percentage of the contribution to biological activity compared to electronic factors nih.gov. The presence of bulky substituents can sometimes be detrimental to activity, as they may cause steric hindrance and prevent optimal binding to the target mdpi.com.

Electronic effects, which are influenced by the electron-donating or electron-withdrawing nature of substituents, also play a crucial role. These effects can alter the electron density of the purine ring system, thereby influencing its reactivity and its ability to form key interactions, such as hydrogen bonds and π-π stacking, with the target protein. Computational studies have shown that substituents at different positions of the purine ring have varying degrees of influence on its electronic structure, with substituents at the C8-position often having a stronger effect than those at the C2- or N-positions nih.govacs.org.

Computational and Theoretical Investigations of 8 Chloro 9h Purine Systems

Molecular Modeling and Geometry Optimization Studies

Molecular modeling of 8-chloro-9H-purine and its derivatives is a fundamental step in understanding their three-dimensional structure and conformational possibilities. Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

Researchers employ various computational methods, from molecular mechanics to more accurate quantum chemical calculations, to achieve this. For instance, in studies of related substituted chloropurines, geometry optimization is a standard preliminary step before further analysis like docking or QSAR. nih.govnih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For example, crystallographic studies of derivatives like (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine reveal a planar bicyclic purine (B94841) core, with the substituent oriented out of this plane. nih.gov Such experimental data is invaluable for validating and refining the computational models. The asymmetric unit of this particular compound was found to contain two molecules, which are ordered in a chain-like fashion in the crystal structure. nih.gov

Table 1: Example Crystal Data for a Substituted 6-Chloro-9H-Purine Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C9H9ClN4 |

| Molecular Weight | 208.65 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1818 (11) |

| b (Å) | 9.7103 (13) |

| c (Å) | 13.9435 (19) |

| α (°) | 69.642 (1) |

| β (°) | 75.448 (1) |

| γ (°) | 67.032 (1) |

| Volume (ų) | 947.6 (2) |

These optimized structures are the foundation for more advanced computational investigations, including quantum chemical calculations and molecular docking simulations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis, HOMO/LUMO Energies)

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of this compound systems. arxiv.org Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

DFT calculations have been performed on various chloropurine derivatives to investigate their properties. For instance, a study on the tautomeric forms of 2-amino-6-chloropurine utilized DFT calculations at the B3LYP/6-311++G(d,p) level for geometry optimization and frequency calculations. researchgate.netnih.gov Such analyses help in understanding the stability of different tautomers and their vibrational spectra. researchgate.netnih.gov Similar methods are applied to this compound derivatives to predict their geometries and electronic properties. nih.govnih.gov

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Table 2: Theoretical DFT Data for a Related Chloropurine Analog

| Parameter | Description |

|---|---|

| Methodology | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Relates to the molecule's chemical reactivity and stability. |

These quantum chemical descriptors are not only crucial for understanding reactivity but also serve as inputs for developing Quantitative Structure-Activity Relationship (QSAR) models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For purine derivatives, QSAR is used to predict activities such as anticancer or antiparasitic effects. researchgate.netsemanticscholar.orgnih.gov

In a typical QSAR study involving chloropurine analogues, the first step is to calculate a set of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors derived from quantum chemical calculations. A statistical method, such as Genetic Function Algorithm (GFA), is then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govnih.gov

For example, a 3D-QSAR study on 2,6,9-trisubstituted purines as potential anticancer agents found that steric properties were more influential than electronic properties in explaining the cytotoxicity of the compounds. semanticscholar.orgnih.gov Another study on 2,9-disubstituted 8-phenylthio-9H-purine derivatives developed a robust QSAR model for predicting anti-proliferative activity. nih.govnih.gov The statistical quality of these models is rigorously validated to ensure their predictive power. nih.govnih.gov

Table 3: Key Statistical Parameters in a QSAR Model for Purine Derivatives

| Parameter | Typical Value (Example) | Description |

|---|---|---|

| R² (training) | 0.919 | Coefficient of determination for the training set; measures goodness of fit. |

| Q² (cross-validation) | 0.866 | Cross-validated R²; measures the predictive ability of the model. |

| R² (test) | 0.636 | Coefficient of determination for an external test set; measures predictive power on new data. |

These models are powerful tools for predicting the activity of newly designed this compound analogues, thereby prioritizing the synthesis of the most promising candidates.

Prediction of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Understanding how this compound derivatives interact with biological targets like proteins and nucleic acids is crucial for elucidating their mechanism of action. Molecular docking is the primary computational tool used for this purpose. nih.gov It predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govresearchgate.net

Numerous studies have employed molecular docking to investigate chloropurine derivatives.

Protein Interactions: Derivatives have been docked into the active sites of various enzymes. For instance, 9-alkyl-2,6-dichloropurines were docked into the P. falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) enzyme to explore their potential as antimalarial agents. researchgate.net In another study, 8-phenylthio-9H-purine derivatives were docked into the EGFR-tyrosine kinase active site to investigate their antiproliferative effects. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, that are critical for binding. nih.gov For example, docking of one potent compound revealed hydrogen bond interactions with MET793 and THR854 residues in the EGFR-TK active site. nih.gov

Nucleic Acid Interactions: The purine core is fundamental to the structure of DNA and RNA. Computational studies, supported by DFT calculations, have been used to analyze the hydrogen-bonding interactions of 8-substituted purines with their Watson-Crick and Hoogsteen partners. nih.gov These studies demonstrate that the stability of the resulting base pairs is primarily dependent on the number and pattern of intermolecular hydrogen bonds. nih.gov

Table 4: Example of Predicted Binding Interactions from Docking Studies

| Target Protein | Ligand Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR-Tyrosine Kinase | 8-phenylthio-9H-purines | up to -10.4 | MET793, THR854, LEU718, LYS745 |

| pfHGPRT | 9-alkyl-2,6-dichloropurines | -5.1 to -5.6 | Not specified |

| HSV-1 Thymidine Kinase | 9-(2-hydroxypropyl)chloropurines | Not specified (multiple modes) | Not specified |

These predictive studies guide the rational design of analogues with improved affinity and selectivity for a specific biological target.

Pharmacophore Design and In Silico Screening Approaches for Novel Analogue Discovery

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for a molecule to exert a specific biological activity. nih.gov

For purine systems, pharmacophore models have been successfully developed to guide the discovery of new active compounds. A study on 2,6,9-trisubstituted purines as apoptosis-inducing agents generated pharmacophore models based on a set of active compounds. nih.gov These models can distinguish between active and inactive molecules and highlight the key structural features necessary for cytotoxicity. For example, a pharmacophore developed for compounds active against Hela cells might consist of a specific arrangement of hydrogen bond acceptors, a hydrophobic feature, and an aromatic ring. mdpi.com

Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds. This in silico screening process rapidly identifies molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach significantly accelerates the discovery of novel analogues of this compound with therapeutic potential, focusing synthetic efforts on the most promising candidates. nih.gov The combination of pharmacophore modeling and molecular docking is a particularly effective strategy for enhancing virtual screening campaigns. nih.gov

Advanced Analytical and Spectroscopic Characterization in 8 Chloro 9h Purine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-Chloro-9H-purine. While specific spectral data for the parent this compound is not extensively detailed in readily available literature, analysis of closely related analogues, such as 8-substituted purine (B94841) derivatives, demonstrates the utility of this technique.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For a related compound, this compound-6-thiol, the ¹H NMR spectrum shows a signal for the proton at the C2 position of the purine ring. rsc.org

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. In the spectrum of this compound-6-thiol, distinct signals corresponding to the different carbon atoms of the purine ring system are observed, confirming the core structure. rsc.org

¹⁵N NMR, though less common, can offer direct information about the nitrogen atoms in the heterocyclic purine ring, which is critical for understanding tautomeric forms and electronic structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Purine Derivative

The following data is for this compound-6-thiol, a closely related analogue. rsc.org

| Nucleus | Chemical Shift (δ, ppm) in DMSO |

| ¹H | 13.71 (bs, 1H), 13.51 (bs, 1H), 8.52 (s, 1H) |

| ¹³C | 177.5, 165.3, 148.5, 135.1, 131.9 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-Mass)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula.

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from purine samples for MS analysis. rsc.org The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Fragmentation analysis, where the molecular ion is broken into smaller fragments, provides valuable structural information. The fragmentation pattern can help to identify the different components of the molecule and how they are connected. While specific low-resolution mass spectra (LRMS) have been reported for derivatives like 8-chloro-9-(4-methoxybenzyl)-9H-purine-6-thiol, detailed fragmentation studies on the parent this compound are not widely documented. rsc.org

X-Ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the properties of the compound in the solid state.

Chromatographic Techniques for Compound Purity Assessment and Separation (e.g., HPLC, RP-HPLC)

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and its variant, Reverse-Phase HPLC (RP-HPLC), are routinely used to assess the purity of synthesized purines.